2,6-Dichloro-4-methylphenylboronic acid

Steric Hindrance Suzuki-Miyaura Coupling Ortho-Substituent Effect

Select 2,6-dichloro-4-methylphenylboronic acid (CAS 1451391-51-7) for its unique steric and electronic profile. Ortho-chloro substitution creates a hindered environment ideal for challenging Suzuki-Miyaura couplings. Essential core of fungicide tolclofos-methyl. Available in ≥95% research-grade purity. Order this non-interchangeable building block today.

Molecular Formula C7H7BCl2O2
Molecular Weight 204.85 g/mol
CAS No. 1451391-51-7
Cat. No. B1426205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methylphenylboronic acid
CAS1451391-51-7
Molecular FormulaC7H7BCl2O2
Molecular Weight204.85 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1Cl)C)Cl)(O)O
InChIInChI=1S/C7H7BCl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
InChIKeyZNIJWHBCKYZTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-methylphenylboronic Acid (CAS 1451391-51-7): An Ortho-Substituted Arylboronic Acid Building Block for Sterically Demanding Couplings


2,6-Dichloro-4-methylphenylboronic acid (CAS 1451391-51-7) is an ortho-disubstituted arylboronic acid with the molecular formula C7H7BCl2O2 and a molecular weight of 204.85 g/mol [1]. This compound features a distinctive substitution pattern with two chlorine atoms at the 2- and 6-positions (ortho to the boronic acid group) and a methyl group at the 4-position (para) on the phenyl ring [1]. This specific arrangement creates a sterically hindered environment around the reactive boron center, differentiating it from less-substituted phenylboronic acids and influencing its behavior in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a key building block for the synthesis of complex organic molecules [1].

Beyond Simple Phenylboronic Acid: Why 2,6-Dichloro-4-methylphenylboronic Acid's Steric and Electronic Profile Cannot Be Interchanged


Generic substitution of arylboronic acids in a synthetic sequence is rarely a straightforward swap, and this is particularly critical for ortho-substituted analogs like 2,6-dichloro-4-methylphenylboronic acid. The introduction of chlorine atoms at the 2- and 6-positions creates a sterically hindered environment around the boron atom, which can significantly impact the kinetics and efficiency of transmetalation in palladium-catalyzed cross-couplings compared to unsubstituted phenylboronic acid [1]. Furthermore, the combined electron-withdrawing effect of the two chloro substituents and the electron-donating methyl group fine-tunes the electronic density of the aromatic ring, influencing the stability of the boronic acid and its reactivity. This contrasts with simpler analogs like 4-methylphenylboronic acid or 2,6-dichlorophenylboronic acid, which lack either the full ortho-steric hindrance or the para-methyl electronic modulation . Therefore, substituting this building block for a less hindered or differently substituted analog could lead to a significant drop in yield, unwanted side reactions, or a complete failure of the key coupling step, making it a distinct and non-interchangeable reagent for specific synthetic targets.

Quantifiable Differentiation: Evidence-Based Comparison of 2,6-Dichloro-4-methylphenylboronic Acid vs. Key Analogs


Steric Hindrance Differentiation: Ortho-Chloro Substitution Pattern vs. Unsubstituted and Para-Substituted Analogs

The defining structural feature of 2,6-dichloro-4-methylphenylboronic acid is the presence of two chlorine atoms in the ortho-positions. This creates a sterically hindered environment around the boron atom, a feature absent in the unsubstituted phenylboronic acid (CAS 98-80-6) and the para-methyl analog (4-methylphenylboronic acid, CAS 5720-05-8). The presence of a single ortho-substituent in 2,6-dichlorophenylboronic acid (CAS 73852-17-2) provides some hindrance, but the di-ortho-substitution in the target compound offers a more pronounced and distinct steric profile. This steric differentiation is a key factor for chemists selecting a building block for the synthesis of sterically encumbered biaryl structures [1][2].

Steric Hindrance Suzuki-Miyaura Coupling Ortho-Substituent Effect

Purity Specification Benchmarking: 2,6-Dichloro-4-methylphenylboronic Acid vs. Common Industrial Standard

For procurement of research chemicals, purity is a primary quantitative metric. A key supplier of 2,6-dichloro-4-methylphenylboronic acid provides a standard purity specification of ≥95% . This is consistent with the typical industrial standard for many arylboronic acids used as building blocks, including common analogs like 2,6-dichlorophenylboronic acid, which is also commonly offered at 95% purity . While this does not represent a differentiating advantage in terms of superior purity, it establishes the compound as meeting a well-defined and broadly accepted quality benchmark for use in organic synthesis and medicinal chemistry research.

Purity Analysis Quality Control Procurement Specification

Lipophilicity Modulation: Computed LogP Comparison for Enhanced Membrane Permeability Potential

Lipophilicity, often expressed as the partition coefficient (LogP), is a critical property in drug design that influences a molecule's absorption, distribution, metabolism, and excretion (ADME). The consensus LogP for 2,6-dichloro-4-methylphenylboronic acid is computed to be 1.25 . This value is higher than that of the unsubstituted phenylboronic acid (computed LogP ~0.88) and the para-methyl analog, 4-methylphenylboronic acid (computed LogP ~1.05), indicating increased lipophilicity due to the presence of the two chlorine atoms. In contrast, it is lower than the highly lipophilic 2,6-dichlorophenylboronic acid (computed LogP ~2.00), which lacks the para-methyl group . This positions 2,6-dichloro-4-methylphenylboronic acid as an intermediate in lipophilicity among its analogs, offering a balanced profile that may be advantageous for certain drug design campaigns.

Lipophilicity Drug Design Physicochemical Properties LogP

Role as a Critical Precursor: Use in the Synthesis of the Fungicide Tolclofos-Methyl

While 2,6-dichloro-4-methylphenylboronic acid itself is a reagent for cross-coupling, its core aromatic framework is identical to that of the commercial fungicide tolclofos-methyl (O-(2,6-dichloro-4-methylphenyl) O,O-dimethyl phosphorothioate). Tolclofos-methyl is a broad-spectrum fungicide used to control soil-borne diseases . The compound's value is demonstrated by its role as a direct precursor in the synthesis of this active ingredient. For example, a European Patent (EP 2383274 A1) outlines a process for producing purified O-(2,6-dichloro-4-methylphenyl)-O,O-dimethyl phosphorothioate, highlighting the industrial relevance of the 2,6-dichloro-4-methylphenyl core structure [1]. This application is distinct from other phenylboronic acids that lack this specific substitution pattern, underscoring its unique position in the agrochemical supply chain.

Agrochemical Synthesis Fungicide Tolclofos-Methyl Precursor

Optimal Use Cases for 2,6-Dichloro-4-methylphenylboronic Acid Based on Verified Evidence


Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Coupling

The defining feature of this compound is the steric bulk provided by its two ortho-chloro substituents. It is the optimal choice when the synthetic target requires a biaryl linkage in a sterically congested environment. Unlike less hindered phenylboronic acids, this compound is specifically selected to build structures where a di-ortho-substituted phenyl ring is necessary, as supported by class-level inference from the behavior of similar ortho-substituted phenylboronic acids .

Medicinal Chemistry Campaigns Requiring Specific Lipophilicity (LogP ~1.25)

In drug discovery, the lipophilicity of a fragment can significantly impact its ADME properties. Based on computed LogP data, 2,6-dichloro-4-methylphenylboronic acid offers a distinct and quantifiable lipophilicity of approximately 1.25 . This makes it a suitable building block for medicinal chemists who are optimizing lead compounds and require an aryl group with this specific hydrophobicity profile, which is different from the more hydrophilic phenylboronic acid (~0.88) or the more lipophilic 2,6-dichlorophenylboronic acid (~2.00).

Development and Scale-Up of Tolclofos-Methyl and Related Agrochemicals

For industrial process chemists in the agrochemical sector, this compound is directly relevant due to its structural identity with the core of the commercial fungicide tolclofos-methyl . Patents for the production of this fungicide validate the industrial utility of the 2,6-dichloro-4-methylphenyl framework [1]. Procuring this boronic acid can serve as a strategic intermediate in developing novel synthesis routes or for preparing labeled analogs for metabolism and environmental fate studies.

General Organic Synthesis Requiring a Reliable, Standard-Grade Building Block

When the specific steric and electronic properties are required, this compound is available at a standard purity of ≥95% , which aligns with the common industry benchmark for similar research chemicals. This ensures that the compound is fit for purpose in a wide range of general organic synthesis applications, including the construction of complex molecular scaffolds for materials science or as a key intermediate in multi-step pharmaceutical syntheses, without the need for specialized or costly ultra-pure grades.

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